{[3-(chloromethyl)phenyl]methyl}dimethylamine hydrochloride
Description
{[3-(chloromethyl)phenyl]methyl}dimethylamine hydrochloride is a versatile compound used in various scientific research fields.
Properties
IUPAC Name |
1-[3-(chloromethyl)phenyl]-N,N-dimethylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-12(2)8-10-5-3-4-9(6-10)7-11;/h3-6H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSPCYIITJODSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {[3-(chloromethyl)phenyl]methyl}dimethylamine hydrochloride involves several steps. One common method includes the chloromethylation of aromatic compounds using dimethoxymethane and chlorosulfonic acid catalyzed by zinc iodide in dichloromethane under mild conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
{[3-(chloromethyl)phenyl]methyl}dimethylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Reagents such as zinc chloride, stannic chloride, and aluminium chloride are often used in these reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Activities
The dimethylamine pharmacophore is known for its diverse range of biological activities, which include:
- Antimicrobial Effects : Compounds with similar structures have shown efficacy against various bacterial strains, making them potential candidates for developing new antibiotics .
- Antihistaminic Properties : Similar dimethylamine derivatives are utilized in treating allergic reactions and hay fever due to their ability to inhibit histamine receptors .
- Analgesic Activity : Some analogs have demonstrated significant analgesic effects, suggesting potential applications in pain management therapies .
Cancer Treatment
Recent studies indicate that compounds containing the dimethylamine group can inhibit specific cancer cell lines. For instance, they may target mutant forms of epidermal growth factor receptors (EGFR), which are prevalent in non-small cell lung cancer. This specificity could reduce side effects associated with traditional chemotherapy by sparing normal cells while targeting malignant ones .
Chlormethine Gel for Cutaneous T-Cell Lymphoma
Chlormethine, an alkylating agent similar in structure to {[3-(chloromethyl)phenyl]methyl}dimethylamine hydrochloride, has been effectively used in treating mycosis fungoides, a type of cutaneous T-cell lymphoma. A study reported that patients treated with chlormethine gel exhibited improved quality of life and response rates at 18 months post-treatment . This highlights the therapeutic potential of chloromethylated compounds in oncology.
Dimethylamine Derivatives in Pain Management
Research into other dimethylamine derivatives has revealed their dual action as micro-opioid receptor agonists and norepinephrine reuptake inhibitors, which may contribute to their analgesic properties. Tapentadol hydrochloride is one such example that demonstrates the effectiveness of this class in managing both acute and chronic pain conditions .
Mechanism of Action
The mechanism of action of {[3-(chloromethyl)phenyl]methyl}dimethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves binding to target molecules and modulating their activity .
Comparison with Similar Compounds
{[3-(chloromethyl)phenyl]methyl}dimethylamine hydrochloride can be compared with other similar compounds such as:
Chlorobenzene: A simple aromatic compound with a chlorine substituent.
Nitrobenzene: An aromatic compound with a nitro group.
Methylbenzene (Toluene): An aromatic compound with a methyl group.
These compounds share some structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Biological Activity
{[3-(chloromethyl)phenyl]methyl}dimethylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chloromethyl group attached to a phenyl ring and a dimethylamino group , which influences its chemical reactivity and biological interactions. The chloromethyl substituent enhances the compound's reactivity, making it suitable for nucleophilic substitution reactions and electrophilic aromatic substitution, essential for synthesizing derivatives with enhanced biological properties.
Anticholinergic and Antidepressant Effects
Research indicates that this compound may exhibit anticholinergic and antidepressant activities. Its ability to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, positions it as a candidate for neuropharmacological applications. The compound's structural attributes suggest potential modulation of these neurotransmitter systems, which are crucial in treating mood disorders.
Binding Affinity Studies
Studies utilizing molecular docking and high-throughput screening have been conducted to evaluate the binding affinity of this compound to various receptors and enzymes. These studies aim to elucidate the mechanism of action and predict therapeutic efficacy and safety profiles. For instance, the compound's interaction with neurotransmitter receptors could provide insights into its potential as an antidepressant.
Comparative Analysis with Related Compounds
A comparative analysis highlights the biological activity variations among structurally similar compounds. The following table summarizes key structural features and unique aspects of several related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(Dimethylamino)benzyl chloride | Dimethylamino group, benzyl structure | Directly involved in neurotransmitter modulation |
| Benzyl dimethylamine | Benzyl group, dimethylamine | Known for its role in local anesthetics |
| N,N-Dimethylaniline | Dimethylaniline structure | Exhibits different biological activities |
The variations in biological activity among these compounds underscore the importance of specific functional groups in determining pharmacological profiles.
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound exhibit varying degrees of cytotoxicity against different cell lines. For instance, a study reported IC50 values for synthesized derivatives against NIH/3T3 cell lines, indicating their potential effectiveness against cancer cells while minimizing effects on normal cells:
| Compound | IC50 (μM) against NIH/3T3 |
|---|---|
| 2d | 148.26 |
| 2e | 187.66 |
| Doxorubicin | >1000 |
These findings suggest that structural modifications can significantly impact the cytotoxicity profile of related compounds .
The proposed mechanism of action for this compound involves its interaction with various receptors involved in neurotransmission. The presence of electronegative atoms such as chlorine enhances the compound's lipophilicity, which is crucial for transmembrane diffusion and effective biological activity . Additionally, the docking studies reveal significant interactions with key residues in target enzymes, supporting its potential therapeutic applications.
Q & A
Q. What are the established synthetic routes for {[3-(chloromethyl)phenyl]methyl}dimethylamine hydrochloride, and what key reagents are involved?
The compound is synthesized via the Mannich reaction , a three-component condensation involving:
- Formaldehyde (or paraformaldehyde) as the carbonyl source.
- Dimethylamine hydrochloride as the amine component.
- A benzyl chloride derivative (e.g., 3-chloromethylbenzyl chloride) as the nucleophile. Reaction conditions (e.g., polar solvents like ethanol, 60–80°C, 12–24 hours) are critical for achieving yields >70%. Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted starting materials and byproducts .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to verify the chloromethylphenyl group (δ ~4.5 ppm for CHCl) and dimethylamine moiety (δ ~2.2 ppm for N(CH)).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 228.065) and fragments corresponding to the chloromethyl group.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 750–780 cm (C-Cl stretch) and 2800–2900 cm_^{-1} (N-CH stretch) validate functional groups .
Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous solutions?
The hydrochloride salt enhances water solubility (up to 50 mg/mL at 25°C) by forming ionic interactions with polar solvents. Stability studies show the compound remains intact in pH 4–7 buffers for >48 hours but degrades under alkaline conditions (pH >9) due to dehydrohalogenation. Storage at –20°C in desiccated containers is recommended to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts (e.g., N-alkylation vs. C-alkylation)?
- Temperature control : Lower temperatures (40–50°C) favor selective C-alkylation over N-alkylation, minimizing byproducts like quaternary ammonium salts.
- Catalytic systems : Lewis acids (e.g., ZnCl) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reagent solubility but may require post-reaction neutralization to isolate the product.
- Flow chemistry : Continuous flow reactors enable precise control of residence time and temperature, achieving >85% yield in scaled-up syntheses .
Q. What analytical challenges arise in quantifying trace impurities (e.g., residual solvents, chlorinated byproducts) during quality control?
- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile impurities like residual formaldehyde (LOD: 0.1 ppm) and chlorinated hydrocarbons.
- HPLC-UV/Vis : Quantifies non-volatile impurities (e.g., dimeric byproducts) using C18 columns and acetonitrile/water gradients.
- Elemental analysis : Validates chlorine content (theoretical: ~15.5%) to confirm stoichiometric salt formation. Contradictions in impurity profiles across studies often stem from differences in synthetic protocols or detection limits .
Q. How can researchers resolve discrepancies in reported 1^11H NMR chemical shifts for the chloromethyl group?
Q. What pharmacological interactions should be investigated for this compound’s potential therapeutic applications?
- Monoamine oxidase (MAO) inhibition : Assess competitive binding with MAO-A/MAO-B using enzyme-linked immunosorbent assays (ELISA).
- Receptor affinity : Radioligand binding assays (e.g., for serotonin or dopamine receptors) identify off-target effects.
- CYP450 interactions : Liver microsome studies evaluate metabolic stability and drug-drug interaction risks. Preclinical studies on structurally similar amines suggest potential antidepressant or neuroprotective activity, but cytotoxicity must be evaluated via MTT assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
